1,3-Benzothiazole-2-sulfinyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzothiazolesulfinylchloride(8CI) is a heterocyclic organic compound with the molecular formula C₇H₄ClNOS₂. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolesulfinylchloride(8CI) typically involves the reaction of benzothiazole with sulfuryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Benzothiazole+Sulfuryl Chloride→2-Benzothiazolesulfinylchloride(8CI)
The reaction conditions often include maintaining a specific temperature range and using appropriate solvents to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 2-Benzothiazolesulfinylchloride(8CI) is scaled up using similar synthetic routes. The process involves optimizing reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzothiazolesulfinylchloride(8CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired product and include factors like temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzothiazoles. These products have diverse applications in various fields .
Wissenschaftliche Forschungsanwendungen
2-Benzothiazolesulfinylchloride(8CI) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Benzothiazolesulfinylchloride(8CI) involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Benzothiazolesulfinylchloride(8CI) include:
- Benzothiazole
- Benzothiazolesulfonamide
- Benzothiazolesulfonic acid
Uniqueness
2-Benzothiazolesulfinylchloride(8CI) is unique due to its sulfinyl chloride functional group, which imparts distinct reactivity compared to other benzothiazole derivatives. This uniqueness makes it valuable in specific synthetic and research applications .
Eigenschaften
CAS-Nummer |
21588-54-5 |
---|---|
Molekularformel |
C7H4ClNOS2 |
Molekulargewicht |
217.7 g/mol |
IUPAC-Name |
1,3-benzothiazole-2-sulfinyl chloride |
InChI |
InChI=1S/C7H4ClNOS2/c8-12(10)7-9-5-3-1-2-4-6(5)11-7/h1-4H |
InChI-Schlüssel |
HEZHHILXQNYPGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.